2-((tert-Butoxycarbonyl)amino)-6-methoxyhexanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-6-methoxyhexanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-6-methoxyhexanoic acid typically involves the protection of the amino group of 6-methoxyhexanoic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out under mild conditions, either at room temperature or with gentle heating.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and reactors helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-6-methoxyhexanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP).
Major Products Formed
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-6-methoxyhexanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, where selective protection of the amino group is crucial.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: Utilized in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: Used in the production of specialty chemicals and materials that require precise control over functional group transformations.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-6-methoxyhexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine by forming a carbamate, which can be selectively removed under acidic conditions. This allows for the controlled manipulation of the amine functionality during chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-6-methoxyhexanoic acid is unique due to its specific structure, which includes a methoxy group on the hexanoic acid chain. This structural feature can influence its reactivity and interactions in chemical and biological systems, making it distinct from other Boc-protected amino acids .
Properties
Molecular Formula |
C12H23NO5 |
---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-5-6-8-17-4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15) |
InChI Key |
GIXUDTZZIZMLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCOC)C(=O)O |
Origin of Product |
United States |
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